Enkephalin-met, lys(6)-arg(7)- is a synthetic analog of the endogenous opioid peptide enkephalin. Enkephalins are known for their role in pain modulation and are derived from proenkephalin precursor proteins. This particular analog incorporates lysine and arginine residues at specific positions, which enhances its pharmacological properties. The compound is classified as an opioid peptide and exhibits high affinity for delta-opioid receptors, contributing to its analgesic effects.
The synthesis of enkephalin-met, lys(6)-arg(7)- typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain attached to a solid support. The use of Nα-Boc-chemistry is common in this process, which involves protecting the amino group of the amino acids to prevent premature reactions during synthesis .
In SPPS, the peptide chain is elongated by coupling protected amino acids using coupling reagents such as carbodiimides. The choice of solvent can vary, but efforts are being made to utilize aqueous media as a greener alternative to traditional organic solvents . After the desired sequence is assembled, the peptide is cleaved from the resin using cleavage cocktails that typically include trifluoroacetic acid, allowing for the removal of protecting groups and yielding the final product in high purity.
The molecular formula for enkephalin-met, lys(6)-arg(7)- can be represented as C₁₄H₁₈N₄O₃S. Its structure features a sequence that includes methionine at the N-terminus followed by a series of amino acids that include lysine and arginine at positions six and seven respectively. The presence of these specific residues contributes to its enhanced binding affinity and efficacy at opioid receptors.
The structural validation of synthesized peptides like enkephalin-met, lys(6)-arg(7)- is commonly performed using techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry. These methods confirm the identity and purity of the compound post-synthesis .
Enkephalin-met, lys(6)-arg(7)- undergoes various chemical reactions typical for peptides, including hydrolysis under certain conditions. The stability of this compound in biological environments is crucial for its function as an analgesic agent. Studies indicate that modifications to the structure can significantly affect its metabolic stability and receptor binding characteristics .
The interactions with opioid receptors involve conformational changes within the peptide that enhance binding affinity. For instance, modifications such as cyclic structures or specific substitutions at key positions can lead to improved selectivity and potency against different opioid receptor subtypes .
Enkephalin-met, lys(6)-arg(7)- primarily acts as an agonist at delta-opioid receptors. Upon binding to these receptors, it triggers intracellular signaling pathways that inhibit excitatory neurotransmitter release through mechanisms involving voltage-gated calcium channels. This action results in reduced neuronal excitability and pain perception .
Research indicates that enkephalins modulate pain through both central and peripheral mechanisms. For instance, studies have shown that enkephalins can penetrate the blood-brain barrier effectively due to their structural characteristics, allowing them to exert central analgesic effects when administered systemically .
Enkephalin-met, lys(6)-arg(7)- is typically characterized by its solubility in aqueous solutions due to its polar amino acid residues. Its melting point and stability under physiological conditions are critical factors for its application in therapeutic settings.
The compound exhibits high affinity for delta-opioid receptors with varying degrees of selectivity towards mu-opioid receptors depending on structural modifications. Its pharmacokinetic properties are influenced by factors such as molecular weight and hydrophilicity, which affect absorption and distribution within biological systems .
Enkephalin-met, lys(6)-arg(7)- has significant potential in pain management therapies due to its potent analgesic properties. It is used in research settings to explore opioid receptor dynamics and develop new analgesics with fewer side effects compared to traditional opioids. Furthermore, understanding its interactions with various receptor subtypes may lead to advancements in targeted drug design for chronic pain conditions .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3